An In-Depth Technical Guide to the Physicochemical Properties of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide integrates theoretical principles, in silico predictions, and established experimental protocols to offer a robust profile for researchers. We will explore the structural attributes, the influence of its constituent functional groups—acetamide, oxime, and a primary amine—on its properties, and provide detailed methodologies for empirical validation. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel small molecules.
Introduction and Molecular Structure
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is a polyfunctional organic molecule. Its structure incorporates a central ethylacetamide backbone, functionalized with both a primary amine and an E-configured oxime group. This unique combination of functional groups suggests a complex interplay of properties, including multiple ionization sites, significant hydrogen bonding potential, and stereoisomerism, which are critical determinants of its behavior in biological systems.
The structural formula and basic molecular information are presented below.
Caption: pH-dependent ionization states of the molecule.
Experimental Protocols for Property Determination
To validate the predicted values and provide empirical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the most critical physicochemical properties.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of ionizable groups by measuring pH changes upon the addition of a titrant. [1][2]Given the presence of a basic amine and an acidic oxime, this method can resolve the pKa values for each group.
Methodology:
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Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide and dissolve it in 50 mL of deionized, CO₂-free water to create a solution of known concentration (e.g., ~1 mM). [1]2. System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [2]3. Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to prevent CO₂ absorption. [1]4. Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
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Basic Titration: Repeat the process with a fresh sample, titrating with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely identify the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logD) by Shake-Flask Method
Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold-standard for determining the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH). [3][4]Given the molecule's ionizable nature, determining logD at physiological pH (7.4) is most relevant.
Methodology:
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Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the PBS buffer by mixing and allowing the phases to separate overnight.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
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Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration that is detectable in both phases.
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Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to achieve a clean separation of the aqueous and organic layers.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the logD value using the following formula: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )
Predicted Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide group (singlet, ~2.0 ppm), the methylene protons adjacent to the amide nitrogen (multiplet), and exchangeable protons from the -NH₂, -NH-, and -OH groups, which may appear as broad signals.
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¹³C NMR: The carbon NMR spectrum should reveal four distinct carbon signals. A signal for the carbonyl carbon of the acetamide (~170 ppm), a signal for the C=NOH carbon, and two signals for the aliphatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad peak in the 3200-3500 cm⁻¹ region corresponding to N-H and O-H stretching. A strong absorption around 1650 cm⁻¹ for the C=O (amide I) stretch, and a C=N stretch around 1665 cm⁻¹. [5]
Conclusion
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is a highly polar, hydrophilic molecule with multiple sites for hydrogen bonding and distinct acidic and basic centers. Its predicted low logP and high aqueous solubility suggest it is likely to exhibit good solubility in biological fluids but may face challenges with passive diffusion across lipid membranes. The experimental protocols detailed herein provide a clear path for the empirical validation of these predicted properties. This guide serves as a critical resource for researchers, enabling a more informed approach to the handling, characterization, and strategic development of this and structurally related compounds.
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